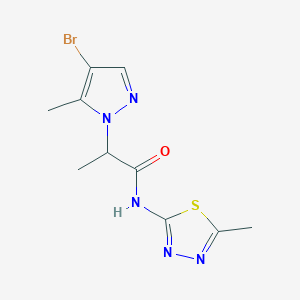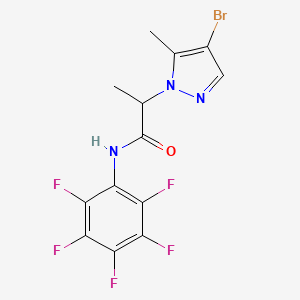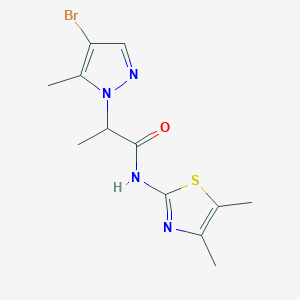
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Descripción general
Descripción
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its bromo and methyl groups on the pyrazole ring and a thiadiazole moiety, making it a potential candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole cores. The bromination and methylation reactions are crucial for introducing the desired substituents on the pyrazole ring. The final step involves coupling the pyrazole and thiadiazole derivatives to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or thiadiazoles.
Aplicaciones Científicas De Investigación
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for biological receptors or enzymes. In medicine, it could be explored for its therapeutic potential, such as in the development of new drugs. In industry, it might be used as an intermediate in the production of agrochemicals or other chemical products.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
This compound can be compared with other similar pyrazole and thiadiazole derivatives. Similar compounds include:
4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the thiadiazole moiety.
N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: A thiadiazole derivative without the pyrazole ring.
The uniqueness of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide lies in its combination of both pyrazole and thiadiazole rings, which may confer distinct chemical and biological properties compared to its simpler counterparts.
Propiedades
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5OS/c1-5-8(11)4-12-16(5)6(2)9(17)13-10-15-14-7(3)18-10/h4,6H,1-3H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFBGZKFWUCPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=NN=C(S2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364586.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364589.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B4364601.png)
![2-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4364613.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364618.png)
![N,N,9-trimethyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4364625.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364630.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4364634.png)
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE](/img/structure/B4364648.png)

![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4364657.png)
![ETHYL 4-[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4364664.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4364695.png)
